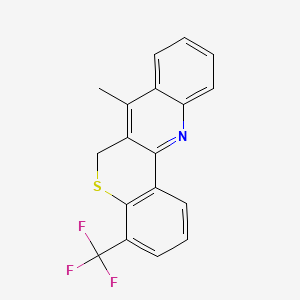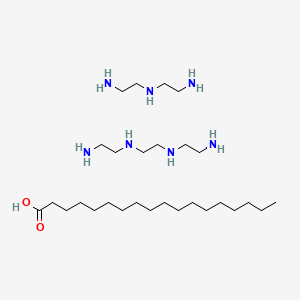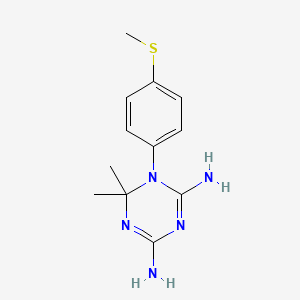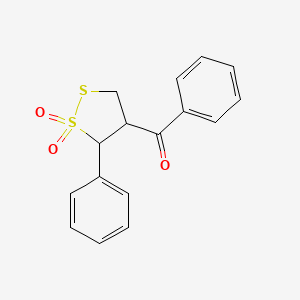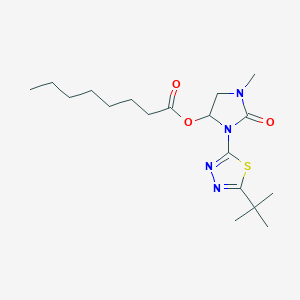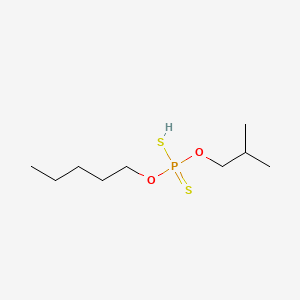
o-Isobutyl o-pentyl phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Isobutyl o-pentyl phosphorodithioate: is a chemical compound with the molecular formula C₉H₂₁O₂PS₂ . It is known for its applications in various industrial processes, particularly in the field of mineral processing. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Isobutyl o-pentyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide with alcohols. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2PS2H+H2S
In this case, the alcohols used are isobutanol and pentanol, leading to the formation of this compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: o-Isobutyl o-pentyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Phosphorodithioic acid derivatives.
Substitution: Various substituted phosphorodithioates depending on the reagents used.
Applications De Recherche Scientifique
o-Isobutyl o-pentyl phosphorodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Widely used in mineral processing, particularly in the flotation of sulfide ores. It acts as a collector, enhancing the separation of valuable minerals from the ore.
Mécanisme D'action
The mechanism of action of o-Isobutyl o-pentyl phosphorodithioate involves its interaction with metal ions and mineral surfaces. The compound forms strong bonds with metal ions, particularly copper, through its phosphorus and sulfur atoms. This interaction enhances the hydrophobicity of the mineral surface, facilitating its separation from other minerals during the flotation process.
Comparaison Avec Des Composés Similaires
- o-Isobutyl o-pentyl phosphorodithioate
- S-Allyl-O, O′-dibutyl phosphorodithioate
- O,S-Dialkyl O-oxysulfonylphenyl phosphorothiolates
Comparison: this compound is unique due to its specific alkyl groups (isobutyl and pentyl), which provide distinct chemical and physical properties. Compared to other phosphorodithioates, it offers better selectivity and efficiency in mineral processing applications. Its unique structure allows for stronger interactions with certain metal ions, making it a preferred choice in specific industrial processes.
Propriétés
Numéro CAS |
68516-01-8 |
|---|---|
Formule moléculaire |
C9H21O2PS2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-methylpropoxy-pentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-5-6-7-10-12(13,14)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,13,14) |
Clé InChI |
KEZYTBRZEHSOTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=S)(OCC(C)C)S |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




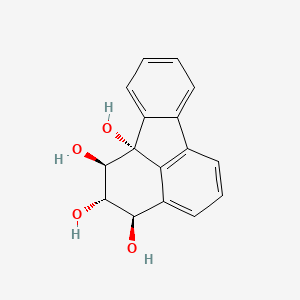

![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
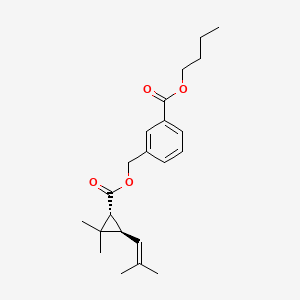
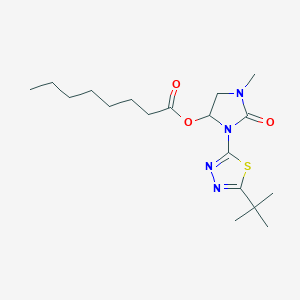
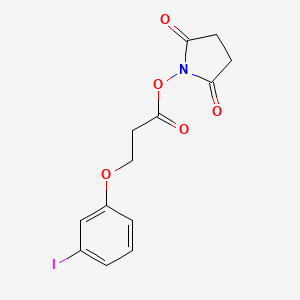
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
